TAK1 Kinase Inhibition: 3.4-Fold Greater Potency Versus Takinib in Head-to-Head Enzymatic Assay
A 6-substituted morpholine imidazo[1,2-b]pyridazine derivative (Compound 26) demonstrated a TAK1 enzymatic IC50 of 55 nM. Under identical assay conditions, the established TAK1 inhibitor takinib exhibited an IC50 of 187 nM, representing a 3.4-fold improvement in potency [1]. This direct head-to-head comparison validates the scaffold's capacity to achieve superior target engagement.
| Evidence Dimension | TAK1 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 55 nM (Compound 26, imidazo[1,2-b]pyridazine derivative) |
| Comparator Or Baseline | 187 nM (Takinib, established TAK1 inhibitor) |
| Quantified Difference | 3.4-fold improvement in potency |
| Conditions | In vitro kinase enzymatic assay under identical conditions |
Why This Matters
This potency advantage enables lower dosing requirements and reduced off-target liability in TAK1-driven multiple myeloma therapeutic programs.
- [1] Akwata D, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2023;15(1):178-192. View Source
